o-Tolyl chloroformate

Catalog No.
S1519003
CAS No.
19358-42-0
M.F
C8H7ClO2
M. Wt
170.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-Tolyl chloroformate

CAS Number

19358-42-0

Product Name

o-Tolyl chloroformate

IUPAC Name

(2-methylphenyl) carbonochloridate

Molecular Formula

C8H7ClO2

Molecular Weight

170.59 g/mol

InChI

InChI=1S/C8H7ClO2/c1-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3

InChI Key

FYFLCWYDZJJMDE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OC(=O)Cl

Canonical SMILES

CC1=CC=CC=C1OC(=O)Cl

Organic Synthesis

o-TCF is primarily employed as a versatile reagent for introducing a toluoyl group (C6H4CH3CO) onto various organic molecules. This process, known as acylation, plays a crucial role in the synthesis of diverse compounds, including:

  • Pharmaceuticals and medicinal agents: o-TCF can be used to modify existing drugs or create new ones with desired properties. For example, it has been utilized in the synthesis of anti-inflammatory and anti-cancer compounds [].
  • Fine chemicals and materials: o-TCF finds application in the production of various functional materials, such as polymers, dyes, and liquid crystals [].
  • Biomolecules: o-TCF can be used to modify biomolecules like peptides and proteins, enabling the study of their structure and function [].

These examples highlight the significance of o-TCF in organic synthesis for generating various complex molecules with diverse applications.

Polymer Chemistry

o-TCF can be utilized as a chain terminator in the synthesis of specific types of polymers, particularly those involving controlled radical polymerization (CRP) techniques. These techniques allow for precise control over the chain length and architecture of the resulting polymer, leading to materials with tailored properties for various applications [].

Research in Other Fields

Beyond organic synthesis and polymer chemistry, o-TCF finds use in other scientific research areas such as:

  • Material science: o-TCF can be employed in the development of new materials with specific functionalities, such as self-assembled monolayers on surfaces [].
  • Chemical biology: o-TCF can be used to label biomolecules for studying their interactions and functions within living systems [].

o-Tolyl chloroformate has the molecular formula C₈H₇ClO₂ and a molecular weight of approximately 170.59 g/mol. It is an aryl chloroformate where the chloroformate group is attached to the ortho position of the tolyl group (methylphenyl). This compound is typically a colorless liquid that is volatile and can degrade in moist air .

o-TCF's mechanism of action in organic synthesis revolves around its electrophilic carbonyl carbon. The electron-withdrawing effect of the chlorine atom in the chloroformate group makes the carbon more susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles. This initiates a substitution reaction, replacing the chlorine with the nucleophile to form the desired product (ester, amide, etc.).

o-TCF is expected to share similar hazards with other chloroformate derivatives:

  • Toxicity: Likely to be corrosive and irritating to skin, eyes, and respiratory system upon contact or inhalation.
  • Flammability: May be flammable and pose a fire hazard.
  • Reactivity: Reacts readily with water, releasing hydrochloric acid fumes.
Typical of chloroformates:

  • Reaction with Amines: Forms carbamates.

    o Tolyl chloroformate+aminecarbamate+HCl\text{o Tolyl chloroformate}+\text{amine}\rightarrow \text{carbamate}+\text{HCl}
  • Reaction with Alcohols: Produces carbonate esters.

    o Tolyl chloroformate+alcoholcarbonate ester+HCl\text{o Tolyl chloroformate}+\text{alcohol}\rightarrow \text{carbonate ester}+\text{HCl}
  • Reaction with Carboxylic Acids: Forms mixed anhydrides.

    o Tolyl chloroformate+carboxylic acidmixed anhydride+HCl\text{o Tolyl chloroformate}+\text{carboxylic acid}\rightarrow \text{mixed anhydride}+\text{HCl}

These reactions often require a base to neutralize the hydrochloric acid produced during the reaction .

o-Tolyl chloroformate can be synthesized through several methods:

  • Reaction of o-Toluidine with Phosgene: This method involves the reaction of o-toluidine with phosgene in a controlled environment to yield o-tolyl chloroformate.
  • From Chloroformic Acid: The direct reaction between chloroformic acid and ortho-tolyl alcohol can also produce o-tolyl chloroformate .
  • Using Carbonyl Compounds: Other synthetic routes may involve carbonyl compounds that react under specific conditions to produce this chloroformate.

o-Tolyl chloroformate serves several important functions in organic chemistry:

  • Protecting Group: It is often used as a protecting group for amines and alcohols during multi-step synthesis processes.
  • Reagent in Organic Synthesis: It acts as a reagent for introducing functional groups into organic molecules.
  • Precursor for Other Compounds: It can be used to synthesize various derivatives by reacting with different nucleophiles .

o-Tolyl chloroformate shares similarities with other aryl chloroformates but has unique properties due to its ortho substitution. Below are some similar compounds:

Compound NameMolecular FormulaUnique Features
p-Tolyl ChloroformateC₈H₇ClO₂Substituent at para position
Benzyl ChloroformateC₉H₉ClO₂Contains a benzyl group instead of a methyl group
Phenyl ChloroformateC₈H₇ClO₂Simple phenyl group without additional substituents

The unique ortho positioning of the methyl group in o-tolyl chloroformate influences its reactivity and steric properties compared to these similar compounds.

Reaction Mechanisms and Conditions

o-Tolyl chloroformate is classically synthesized via the reaction of phosgene (carbonyl chloride) with o-cresol (2-methylphenol). This exothermic process follows a nucleophilic acyl substitution mechanism, where the phenolic oxygen attacks the electrophilic carbonyl carbon of phosgene, displacing chlorine and forming the chloroformate ester. Industrially, the reaction is conducted in anhydrous solvents like toluene or dichloromethane at 0–10°C to minimize side reactions such as carbonate formation. A base, such as pyridine or triethylamine, is often added to neutralize hydrogen chloride byproducts and drive the reaction to completion.

Table 1: Laboratory vs. Industrial Phosgene-Based Synthesis

ParameterLaboratory ScaleIndustrial Scale
Temperature0–5°C5–15°C (controlled cooling)
SolventDichloromethaneToluene
Phosgene DeliveryGas bubblerCountercurrent absorption
Yield70–85%90–95%

Limitations and Byproduct Management

Phosgene’s high toxicity necessitates stringent safety protocols, including closed systems and scrubbing units to trap unreacted gas. Competing reactions, such as the formation of dichloromethyl or trichloromethyl chloroformates, occur if chlorination proceeds beyond the desired mono-substitution. Industrial processes mitigate this by precise stoichiometric control and rapid product isolation.

Hydrolysis Pathways and pH-Dependent Reactivity

o-Tolyl chloroformate (2-methylphenyl chloroformate) undergoes hydrolysis through distinct mechanistic pathways that exhibit strong dependence on solution pH conditions [12] [37]. The compound demonstrates bimolecular hydrolysis characteristics under neutral to mildly acidic conditions, consistent with the general behavior observed for aryl chloroformates [11] [40].

The hydrolysis mechanism proceeds through nucleophilic attack by water molecules on the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates the chloride ion [37] [40]. Under neutral pH conditions, the reaction follows second-order kinetics with rate constants significantly lower than those observed for aliphatic chloroformates due to initial-state stabilization through resonance electron donation from the aromatic system [40].

pH-dependent reactivity studies reveal that o-tolyl chloroformate exhibits enhanced reactivity under basic conditions through hydroxide ion catalysis [37]. The base-catalyzed pathway involves direct nucleophilic attack by hydroxide ions, resulting in substantially increased reaction rates compared to neutral hydrolysis. Kinetic isotope effect studies indicate that acetate ion and pyridine function as nucleophilic catalysts in the hydrolysis process [37].

Table 1: pH-Dependent Hydrolysis Rate Constants for o-Tolyl Chloroformate

pH ConditionRate Constant (M⁻¹s⁻¹)Mechanism TypeReference
Neutral (pH 7.0)1.35 × 10⁻⁴Bimolecular [40]
Basic (pH 9.0)2.41 × 10⁻²Hydroxide-catalyzed [37]
Acidic (pH 3.0)8.92 × 10⁻⁵Acid-catalyzed [40]

The reaction mechanism involves minimal charge separation in the transition state, as evidenced by solvent polarity effects and salt addition studies [37]. This characteristic distinguishes aryl chloroformates from their aliphatic counterparts, which typically exhibit greater ionic character in their transition states.

Nucleophilic Substitution Mechanisms (Amines, Alcohols, Thiols)

The nucleophilic substitution reactions of o-tolyl chloroformate with various nucleophiles proceed through well-characterized mechanisms that depend on the nature of the attacking nucleophile [9] [40] [44]. Primary and secondary amines react through a stepwise mechanism involving formation of a zwitterionic tetrahedral intermediate, with the rate-determining step being the initial nucleophilic attack [44].

Amine Nucleophiles:
The aminolysis of o-tolyl chloroformate follows a stepwise pathway where the formation of the tetrahedral intermediate represents the kinetically significant step [44]. Secondary alicyclic amines demonstrate linear Brönsted-type relationships with slopes ranging from 0.23 to 0.26, indicating moderate sensitivity to nucleophile basicity [44]. The reaction mechanism involves rapid proton transfer following the rate-determining nucleophilic addition.

Alcohol Nucleophiles:
Alcoholysis reactions proceed through a concerted displacement mechanism characterized by substantial associative character in the transition state [40]. The process exhibits large positive Hammett rho values (0.8-1.6) and low activation enthalpies, confirming the associative nature of the mechanism [40]. Solvent isotope effects demonstrate values of 2.3-2.5 for methanol, supporting the proposed mechanism.

Thiol Nucleophiles:
Thiol nucleophiles exhibit exceptionally high reactivity toward o-tolyl chloroformate through nucleophilic aromatic substitution pathways [13]. The sulfur nucleophilic center demonstrates preferential attack, with reaction kinetics governed by the amine-enol equilibrium in biothiol systems [13]. The mechanism involves formation of electrophile-nucleophile adducts that may exhibit potential biological significance.

Table 2: Nucleophilic Substitution Rate Constants and Activation Parameters

Nucleophile TypeRate Constant (M⁻¹s⁻¹)Activation Energy (kcal/mol)MechanismReference
Primary Amines4.2 × 10⁻³18.5Stepwise [44]
Secondary Amines1.8 × 10⁻²16.8Stepwise [44]
Methanol3.6 × 10⁻⁴22.1Concerted [40]
Thiols2.1 × 10⁻¹14.2Concerted [13]

The reactivity order follows the expected nucleophilicity scale: thiols > secondary amines > primary amines > alcohols, reflecting the inherent electron-donating capabilities and polarizability of the respective nucleophilic centers [40] [44].

Thermal Decomposition and Gas-Phase Elimination

The thermal decomposition of o-tolyl chloroformate in the gas phase proceeds through unimolecular elimination mechanisms that produce characteristic fragmentation patterns [14] [46]. The primary decomposition pathway involves the formation of o-cresol (2-methylphenol), carbon dioxide, and hydrogen chloride through a concerted elimination process [17].

Kinetic studies demonstrate that the thermal stability of o-tolyl chloroformate follows the general pattern observed for aryl chloroformates, with decomposition temperatures significantly higher than those of aliphatic analogues [14] [18]. The enhanced thermal stability results from resonance stabilization of the aromatic ester linkage, which increases the activation energy for bond cleavage.

The gas-phase elimination mechanism involves a four-membered cyclic transition state that facilitates the concerted loss of hydrogen chloride and carbon dioxide [46]. Theoretical calculations indicate that this process represents the energetically favored pathway compared to stepwise mechanisms involving radical intermediates [46].

Table 3: Thermal Decomposition Parameters for o-Tolyl Chloroformate

ParameterValueUnitsConditionsReference
Onset Temperature245°CAtmospheric pressure [14]
Activation Energy52.3kcal/molGas phase [46]
Pre-exponential Factor1.2 × 10¹³s⁻¹First-order kinetics [14]
Half-life at 200°C180minutesIsothermal conditions [18]

The decomposition products include o-cresol as the major organic product, along with gaseous carbon dioxide and hydrogen chloride [17]. Minor fragmentation pathways may involve the formation of methylphenyl radicals through homolytic bond cleavage at elevated temperatures [18].

Temperature-dependent studies reveal that the reaction follows first-order kinetics with Arrhenius behavior over the experimental temperature range [14]. The relatively high activation energy reflects the stability of the carbonyl-oxygen bond in the aromatic chloroformate structure.

Computational Modeling of Transition States

Density functional theory calculations provide detailed insights into the transition state structures and reaction pathways for o-tolyl chloroformate transformations [21] [22] [23]. Computational studies employing various DFT functionals, including B3LYP and M06-2X with extended basis sets, have elucidated the electronic structure characteristics of key intermediates and transition states [21] [24].

Hydrolysis Transition States:
DFT calculations at the B3LYP/6-31++G(d,p) level reveal that the hydrolysis transition state exhibits substantial tetrahedral character with partial bond formation between the nucleophilic oxygen and the carbonyl carbon [22]. The calculated activation barrier of 24.8 kcal/mol shows good agreement with experimental observations [22]. The transition state geometry demonstrates significant charge transfer from the nucleophile to the electrophilic center.

Nucleophilic Substitution Pathways:
Computational modeling of amine nucleophile reactions indicates that the formation of tetrahedral intermediates represents the energetically favored pathway [23]. The calculations support experimental observations regarding the stepwise nature of aminolysis reactions, with intermediate stabilization energies ranging from 2.4 to 13.3 kcal/mol depending on the nucleophile identity [23].

Table 4: Computational Transition State Parameters

Reaction TypeMethodActivation Energy (kcal/mol)Bond Length C-Nu (Å)Reference
HydrolysisB3LYP/6-31++G(d,p)24.82.15 [22]
AminolysisM06-2X/6-311++G(d,p)18.21.98 [23]
Thermal EliminationCAM-B3LYP/6-31++G(d,p)52.7- [46]
ThiolysisB3LYP/6-31G(d)16.42.28 [23]

Solvation Effects:
Continuum solvation models demonstrate significant stabilization of charged transition states in polar solvents [21]. The incorporation of solvent effects through the COSMO model results in activation energy reductions of 15-20% compared to gas-phase calculations, highlighting the importance of solvation in determining reaction kinetics [21].

Electronic Structure Analysis:
Natural bond orbital analysis reveals that the transition states exhibit substantial charge separation, with the developing nucleophile-carbon bond showing partial covalent character [22]. Fukui function calculations identify the carbonyl carbon as the primary electrophilic site, consistent with experimental nucleophilic attack patterns [21].

XLogP3

2.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

19358-42-0

Wikipedia

O-Tolyl chloroformate

Dates

Last modified: 08-15-2023

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